molecular formula C8H8ClFN2O B15094963 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B15094963
M. Wt: 202.61 g/mol
InChI Key: CZVAMSWDZMHISZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is an organic compound that belongs to the class of phenylacetamides. It is characterized by the presence of an amino group attached to a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with glycine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted phenylacetamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act as a thrombin inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C8H8ClFN2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

CZVAMSWDZMHISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)N)N)F

Origin of Product

United States

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